molecular formula C18H19N5O2 B2768215 1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034506-26-6

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2768215
CAS No.: 2034506-26-6
M. Wt: 337.383
InChI Key: WVTHQCNDRVMRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves the reaction of 3-methoxyaniline with 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-3-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)urea: Similar structure but with a quinolinyl group instead of a pyridinyl group.

    1-(3-methoxyphenyl)-3-(2-(2-(isoquinolin-1-yl)-1H-imidazol-1-yl)ethyl)urea: Contains an isoquinolinyl group instead of a pyridinyl group.

Uniqueness

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)22-18(24)21-10-12-23-11-9-20-17(23)16-7-2-3-8-19-16/h2-9,11,13H,10,12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTHQCNDRVMRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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